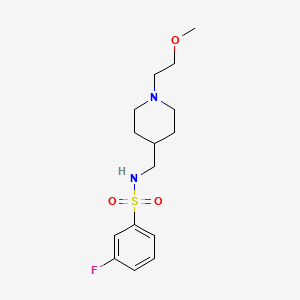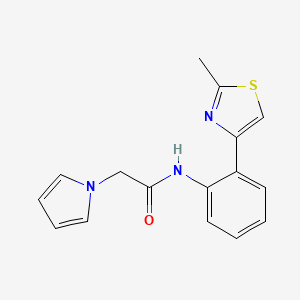![molecular formula C22H23NO4 B2569971 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-methylpiperidine-3-carboxylic acid CAS No. 1343691-72-4](/img/structure/B2569971.png)
1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-methylpiperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-methylpiperidine-3-carboxylic acid, also known as FMOC-3-Me-DL-OH, is a chemical compound that has gained significant attention in the field of organic chemistry. It is a derivative of piperidine and is widely used as a protective group in peptide synthesis.
Scientific Research Applications
Protection of Hydroxy-Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is utilized for the protection of hydroxy-groups in synthetic chemistry. This application allows for the selective removal of the Fmoc group under conditions that do not affect other sensitive functional groups. This method facilitates the synthesis of complex molecules, including nucleic acid fragments, by protecting hydroxy-groups during the synthetic process (Gioeli & Chattopadhyaya, 1982).
Intramolecular Hydrogen Bonding
The compound 9-Oxo-9H-fluorene-1-carboxylic acid demonstrates the ability of the fluorene moiety to engage in intramolecular hydrogen bonding. This property is significant for understanding the structural and electronic characteristics of fluorene derivatives, which can influence their reactivity and potential applications in material science and pharmaceutical chemistry (Coté, Lalancette, & Thompson, 1996).
Solid-Phase Synthesis of Hydroxamic Acids
The fluorenylmethoxycarbonyl group has been employed in the solid-phase synthesis approach to generate N-alkylhydroxamic acids. This strategy showcases the versatility of the Fmoc group in facilitating the synthesis of a wide array of structurally diverse hydroxamic acids, which are valuable in medicinal chemistry for their role as enzyme inhibitors (Mellor & Chan, 1997).
Synthesis of Oligomers from Neuraminic Acid Analogues
The Fmoc-protected sugar amino acids derived from neuraminic acids have been utilized in the efficient synthesis of oligomers. These oligomers have potential applications in the development of novel therapeutics and materials, demonstrating the Fmoc group's utility in the synthesis of complex biochemical structures (Gregar & Gervay-Hague, 2004).
Development of Antibacterial Agents
Though not directly mentioning 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-methylpiperidine-3-carboxylic acid, research involving fluorene derivatives in the synthesis and evaluation of antibacterial agents highlights the broader applications of fluorene chemistry in drug development. These studies contribute to the understanding of structure-activity relationships and the design of novel antibacterial compounds (Egawa et al., 1984).
properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-22(20(24)25)11-6-12-23(14-22)21(26)27-13-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-5,7-10,19H,6,11-14H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANBTYVNWVGYFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1343691-72-4 |
Source


|
| Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2569890.png)



![[2-(Benzylsulfanyl)pyrimidin-5-yl]boronic acid](/img/structure/B2569896.png)
![2,2-difluoro-N-methyl-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2569898.png)
![[3,5-Bis(aminomethyl)phenyl]methanamine trihydrobromide](/img/structure/B2569899.png)
![2-chloro-N-[3-hydroxy-2-(4-methoxyphenyl)propyl]pyridine-4-carboxamide](/img/structure/B2569901.png)

![N-[2-[2-[[4-[[4-Chloro-2-[(2-chloro-4-methylphenyl)carbamoyl]phenoxy]methyl]phenyl]carbamoyl]-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]quinoline-4-carboxamide](/img/structure/B2569906.png)

![methyl 2-(3-oxobutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2569909.png)
